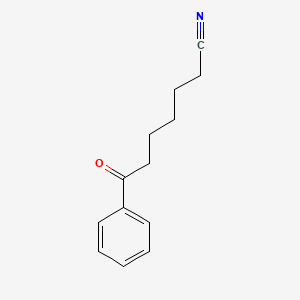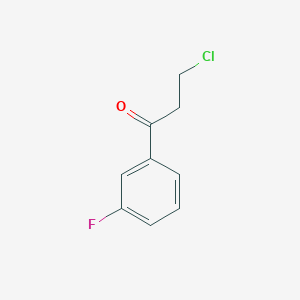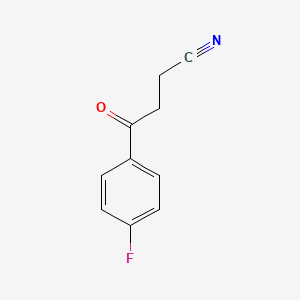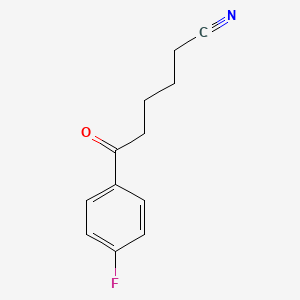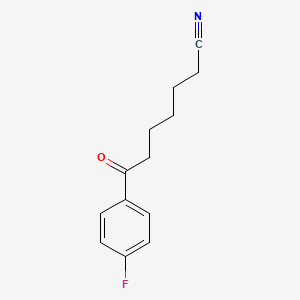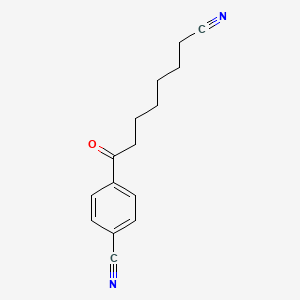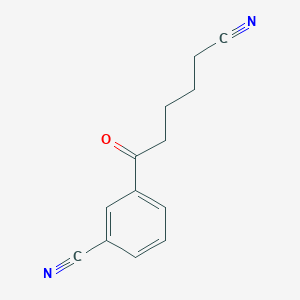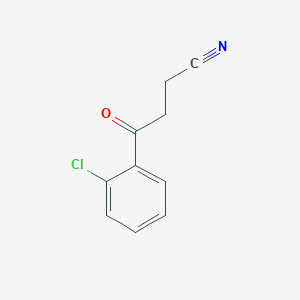![molecular formula C14H26N2O3 B1324285 (7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate CAS No. 156856-50-7](/img/structure/B1324285.png)
(7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate is a complex organic compound characterized by its unique hexahydro-pyrido[1,2-a]pyrazine structure
生化学分析
Biochemical Properties
(7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active sites of enzymes, altering their activity and thus influencing metabolic processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, its impact on metabolic pathways can alter the energy balance within cells, affecting their overall function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell growth. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis. Understanding the dosage threshold is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may influence the glycolytic pathway or the citric acid cycle, leading to changes in the production of ATP and other key metabolites. These interactions highlight its potential role in modulating cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. Understanding these mechanisms is essential for predicting its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It may be directed to specific organelles, such as the mitochondria or the nucleus, where it can exert its effects on cellular function. These localization patterns are crucial for understanding its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with readily available starting materials such as pyridine derivatives and tert-butyl esters.
Cyclization: A key step involves the cyclization of a pyridine derivative with an appropriate reagent to form the hexahydro-pyrido[1,2-a]pyrazine core.
Hydroxymethylation: Introduction of the hydroxymethyl group is achieved through a hydroxymethylation reaction, often using formaldehyde or related reagents.
Esterification: The final step involves esterification to introduce the tert-butyl ester group, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The compound can be reduced to modify the pyrazine ring or other functional groups.
Substitution: Various substitution reactions can occur at the hydroxymethyl or ester groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, (7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate serves as a versatile intermediate for the construction of more complex molecules.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may interact with biological targets such as enzymes or receptors.
Medicine
Potential medicinal applications include its use as a scaffold for designing new pharmaceuticals, particularly those targeting neurological or metabolic disorders.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as a building block for advanced materials.
作用機序
The exact mechanism of action would depend on the specific application. In a biological context, the compound may interact with molecular targets such as enzymes, altering their activity through binding interactions. The hexahydro-pyrido[1,2-a]pyrazine core could facilitate binding to specific sites on proteins or other biomolecules.
類似化合物との比較
Similar Compounds
Hexahydro-pyrido[1,2-a]pyrazine derivatives: These compounds share the core structure but differ in functional groups.
tert-Butyl esters: Compounds with similar ester groups but different core structures.
Uniqueness
The combination of the hexahydro-pyrido[1,2-a]pyrazine core with the tert-butyl ester and hydroxymethyl groups makes (7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate unique. This specific arrangement of functional groups can impart distinct chemical and biological properties, setting it apart from other similar compounds.
特性
IUPAC Name |
tert-butyl (7S,9aS)-7-(hydroxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-7-6-15-8-11(10-17)4-5-12(15)9-16/h11-12,17H,4-10H2,1-3H3/t11-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFJLHLYPJBMCY-RYUDHWBXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CC(CCC2C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN2C[C@H](CC[C@H]2C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
